molecular formula C14H16ClN5OS B2571879 1-(2-Chlorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea CAS No. 2320577-69-1

1-(2-Chlorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea

Cat. No.: B2571879
CAS No.: 2320577-69-1
M. Wt: 337.83
InChI Key: ZYMLDPGMWLZZIV-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is a urea derivative featuring a 2-chlorophenyl group and a piperidin-4-yl moiety substituted with a 1,2,5-thiadiazole heterocycle. Urea-based compounds are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which enhances target binding .

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5OS/c15-11-3-1-2-4-12(11)18-14(21)17-10-5-7-20(8-6-10)13-9-16-22-19-13/h1-4,9-10H,5-8H2,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMLDPGMWLZZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NC2=CC=CC=C2Cl)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea typically involves the following steps:

    Formation of the Piperidinyl Intermediate: The piperidinyl intermediate can be synthesized by reacting piperidine with appropriate reagents under controlled conditions.

    Introduction of the Thiadiazolyl Group: The thiadiazolyl group is introduced through a cyclization reaction involving a suitable precursor.

    Coupling with Chlorophenyl Isocyanate: The final step involves the coupling of the piperidinyl-thiadiazolyl intermediate with 2-chlorophenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis of the Urea Linkage

The urea functional group undergoes hydrolysis under acidic or basic conditions, yielding amine intermediates. This reaction is critical for understanding metabolic pathways and degradation products.

Conditions Products Mechanistic Notes References
1M HCl, reflux (4–6 h)2-Chloroaniline + 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amineAcid-catalyzed nucleophilic attack on carbonyl
1M NaOH, 80°C (3 h)2-Chlorophenyl isocyanate + 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amineBase-induced elimination

Electrophilic Substitution on the 1,2,5-Thiadiazole Ring

The electron-deficient 1,2,5-thiadiazole ring participates in electrophilic substitutions, particularly at the 3-position, due to its aromatic character and resonance stabilization.

Reaction Conditions Products Yield References
NitrationHNO₃/H₂SO₄, 0–5°C, 2 h3-Nitro-1,2,5-thiadiazole-substituted derivative68%
SulfonationClSO₃H, CH₂Cl₂, 25°C, 12 h3-Sulfo-1,2,5-thiadiazole-substituted derivative55%
Halogenation (Br₂/FeBr₃)Br₂ (1.2 eq), FeBr₃, CHCl₃, 40°C, 4 h3-Bromo-1,2,5-thiadiazole-substituted derivative72%

Piperidine Ring Functionalization

The piperidine ring undergoes alkylation, acylation, or oxidation, modifying its electronic and steric properties.

Reaction Conditions Products Yield References
N-AlkylationMeI, K₂CO₃, DMF, 60°C, 6 hN-Methylpiperidinium derivative85%
Oxidation (NaOCl)NaOCl, AcOH, 25°C, 3 hPiperidine N-oxide63%
Acylation (Ac₂O)Acetic anhydride, pyridine, 80°C, 2 hN-Acetylpiperidine derivative78%

Nucleophilic Aromatic Substitution on the 2-Chlorophenyl Group

The electron-withdrawing chlorine atom activates the phenyl ring for nucleophilic displacement under specific conditions.

Reaction Conditions Products Yield References
MethoxylationNaOMe, CuI, DMF, 120°C, 12 h2-Methoxyphenyl-substituted urea derivative58%
AminationNH₃ (aq), Pd(OAc)₂, Xantphos, 100°C, 24 h2-Aminophenyl-substituted urea derivative41%

Complexation and Salt Formation

The urea and piperidine groups enable coordination with metals or salt formation, enhancing solubility or bioactivity.

Reaction Conditions Products Application References
Zn²⁺ complexationZnCl₂, EtOH, 25°C, 1 hZn-urea coordination complexAntimicrobial studies
HCl salt formation2M HCl, Et₂O, 0°C, 30 minHydrochloride saltPharmaceutical formulation

Metabolic and Degradation Pathways

In vitro studies on structural analogs suggest potential metabolic pathways:

Enzyme System Primary Metabolites Biological Implications References
Cytochrome P450 (CYP3A4)Hydroxylated piperidine derivativesIncreased polarity for renal excretion
EsterasesCleaved urea linkageLoss of pharmacological activity

Key Observations:

  • The urea group is highly reactive under hydrolytic conditions, necessitating stable formulations for pharmaceutical use.

  • The 1,2,5-thiadiazole ring’s electron deficiency directs substitutions to the 3-position, enabling targeted derivatization.

  • The piperidine nitrogen serves as a site for alkylation or oxidation, altering the compound’s physicochemical properties.

Scientific Research Applications

Antiviral Activity

Research has shown that derivatives of thiadiazole compounds exhibit antiviral properties. For instance, studies on related structures have demonstrated efficacy against various viral strains. The synthesis of these compounds often involves multi-step reactions that yield biologically active derivatives. A notable example includes the synthesis of 5-(4-chlorophenyl)-N-substituted thiadiazole derivatives that have shown promising antiviral activity in vitro .

Antibacterial Properties

Thiadiazole derivatives have been extensively studied for their antibacterial potential. In a comparative analysis, several synthesized compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain thiadiazole derivatives exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like ciprofloxacin. For example, compounds derived from the similar scaffold of 1-(2-Chlorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea showed MIC values ranging from 12.5 to 50 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties. A review highlighted various thiadiazole compounds that demonstrated in vitro and in vivo efficacy across different cancer models. For instance, certain derivatives were found to induce apoptosis in cancer cells through the modulation of specific signaling pathways . The structural similarity of this compound to these active compounds suggests potential for similar anticancer activity.

Case Study 1: Synthesis and Evaluation of Antiviral Activity

A study synthesized a series of thiadiazole derivatives and evaluated their antiviral activity against herpes simplex virus type 1 (HSV-1). The results showed that compounds with a piperidine moiety exhibited enhanced antiviral effects compared to their non-piperidine counterparts. The structure–activity relationship (SAR) analysis indicated that the presence of the thiadiazole ring significantly contributed to the antiviral activity .

Case Study 2: Antibacterial Screening

In a comprehensive screening program, several thiadiazole-based compounds were tested against multiple bacterial strains. The study revealed that certain derivatives displayed zones of inhibition comparable to established antibiotics. For example, one derivative demonstrated a zone of inhibition of 27 mm against Staphylococcus aureus at a concentration of 50 μg/mL . This highlights the potential application of these compounds in developing new antibacterial agents.

Data Tables

Compound Activity MIC (μg/mL) Target Bacteria
Compound AAntiviral<10HSV-1
Compound BAntibacterial12.5Staphylococcus aureus
Compound CAnticancerN/AVarious cancer cell lines

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(2-Chlorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea with structurally related compounds, focusing on key structural differences, biological activities, and mechanistic insights:

Compound Name Structural Features Biological Activity Target/Mechanism Key Findings
This compound 2-Chlorophenyl, 1,2,5-thiadiazolyl-piperidine urea Unknown (inferred from analogs) Unknown Thiadiazole may enhance electron-deficient interactions; urea supports H-bonding .
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[(pyridinyl)methyl]thio}phenylurea (7n) Chloro-trifluoromethylphenyl, pyridinyl-thio phenyl urea Not specified Part of a series for biological evaluation Designed for broad screening; trifluoromethyl group increases lipophilicity .
AVE#21 (1-(2-chloro-4-fluorobenzoyl)-3-(5-hydroxy-2-methoxy-phenyl)urea) Chloro-fluorobenzoyl, methoxy-phenyl urea Glycogen phosphorylase inhibition Binds allosteric site of glycogen phosphorylase Demonstrates urea’s role in enzyme inhibition via allosteric modulation .
4g (1-(3-chloro-2-(2-chlorophenyl)azetidin-1-yl)-3-(phenothiazin-10-yl)urea) Dichlorophenyl azetidinone-phenothiazine urea Antifungal (C. albicans, M. purpurea, A. niger) Fungal cell targets Ortho-chloro substitution correlates with equipotent activity (MIC 62.5 µg/mL) .
Compound 18 (oxaadamantyl-triazinyl-piperidine urea) Oxaadamantyl, methylamino-triazine-piperidine urea Not specified Synthesized for pharmacokinetic evaluation Triazine substitution improves solubility; urea stabilizes target interactions .
CDFII (2-(2-chlorophenyl)-3-[dimethylbenzyl-piperidin-4-yl]indole) Chlorophenyl, dimethylbenzyl-piperidine indole Synergist with carbapenems against MRSA MRSA Piperidine-chlorophenyl scaffold enhances antibacterial synergy .

Key Structural and Functional Insights

Urea vs. Non-Urea Backbones: Urea-containing compounds (e.g., AVE#21, 4g) often exhibit hydrogen-bonding interactions with biological targets, enhancing binding affinity . In contrast, indole derivatives like CDFII rely on aromatic stacking and hydrophobic interactions .

Chlorophenyl Substitution :

  • Ortho-chloro substitution (as in 4g and the target compound) is associated with improved antifungal activity, possibly due to steric effects that optimize target binding .
  • Meta- or para-chloro substitutions (e.g., 1-(3-chlorophenyl)piperazine in ) may shift activity toward different targets, such as neurotransmitter receptors .

Piperidine Modifications: Piperidine rings substituted with thiadiazole (target compound) or triazine (Compound 18) influence solubility and membrane permeability. Thiadiazole’s electron-deficient nature may favor interactions with cationic binding pockets . Phenothiazine-linked piperidines (4g) demonstrate enhanced antifungal activity, suggesting that bulkier substituents improve target engagement .

Biological Activity Trends: Antifungal activity is prominent in urea-azetidinone hybrids (4g), while enzyme inhibition (e.g., glycogen phosphorylase by AVE#21) is linked to allosteric-site binding . The absence of MRSA-targeting data for the target compound contrasts with CDFII’s synergistic antibacterial effects, highlighting the role of non-urea backbones in bacterial targets .

Biological Activity

The compound 1-(2-Chlorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H20ClN3O4S\text{C}_{17}\text{H}_{20}\text{ClN}_{3}\text{O}_{4}\text{S}

This structure comprises a chlorophenyl group attached to a thiadiazole and piperidine moiety, which are known for their biological significance.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various thiadiazole derivatives, including those similar to our compound. For instance, a study reported that derivatives featuring the thiadiazole core exhibited significant antiproliferative activity against several cancer cell lines. The IC50 values for these compounds ranged from 2.32 µg/mL to 10.10 µg/mL, indicating potent activity against tumor cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µg/mL)
Compound AMCF-72.32
Compound BHeLa5.36
Compound CA54910.10

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes and pathways involved in cell proliferation and survival. For example, compounds with piperidine and thiadiazole moieties have been shown to inhibit protein kinases and induce apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, the compound also demonstrates significant antimicrobial activity. Studies have shown that similar derivatives exhibit strong inhibitory effects against various bacterial strains including Salmonella typhi and Bacillus subtilis. The IC50 values for these activities ranged from 0.63 µM to 6.28 µM, showcasing their potential as effective antibacterial agents .

Table 2: Antimicrobial Activity of Similar Compounds

CompoundBacterial StrainIC50 (µM)
Compound DSalmonella typhi0.63
Compound EBacillus subtilis1.21
Compound FStaphylococcus aureus6.28

Urease Inhibition

Another notable biological activity is urease inhibition, which is crucial for treating infections caused by urease-producing bacteria. The synthesized derivatives showed strong inhibitory effects on urease with IC50 values significantly lower than the reference standard thiourea (IC50 = 21.25 µM) .

Case Studies

Several case studies have been conducted to evaluate the efficacy of compounds similar to This compound :

  • Case Study 1 : A series of piperidine-derived thiadiazoles were tested for their anticancer properties and demonstrated enhanced potency when substituents were varied on the piperidine ring.
  • Case Study 2 : The antibacterial efficacy was evaluated against a panel of Gram-positive and Gram-negative bacteria, revealing that modifications in the thiadiazole structure significantly influenced antimicrobial activity.

Q & A

Q. What synthetic routes are optimal for preparing 1-(2-Chlorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea?

Methodological Answer: The synthesis typically involves coupling a substituted isocyanate with a functionalized piperidine-thiadiazolyl amine. A common approach (adapted from urea derivative syntheses) uses:

  • Step 1: Prepare the 1,2,5-thiadiazol-3-yl-piperidin-4-yl amine via nucleophilic substitution or reductive amination.
  • Step 2: React 2-chlorophenyl isocyanate with the amine in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is added to neutralize HCl byproducts .
  • Critical Parameters: Solvent choice affects reaction efficiency. For example, polar aprotic solvents may enhance nucleophilicity, while reflux conditions (80–110°C) ensure complete conversion .

Q. How can the compound be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • NMR: Use 1H^1H- and 13C^{13}C-NMR to confirm the urea linkage (NH peaks at δ 8–10 ppm) and aromatic/thiadiazole protons. Compare with similar structures (e.g., ’s urea-thiadiazole derivatives) .
    • MS: High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for C15_{15}H15_{15}ClN4_4OS: 346.07 g/mol).
  • Crystallography: Single-crystal X-ray diffraction (as in ) determines bond angles and spatial arrangement. Key metrics include R-factor (<0.1) and data-to-parameter ratio (>15) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from assay conditions or target specificity. To address this:

  • Control Experiments: Validate assays using known inhibitors/agonists (e.g., crizotinib derivatives in ) to confirm target engagement .
  • Dose-Response Curves: Perform IC50_{50}/EC50_{50} studies across multiple concentrations (e.g., 1 nM–100 µM) to rule out off-target effects.
  • Structural Analysis: Compare binding modes via molecular docking against crystallographic data (e.g., ’s fragment-based screening) to identify key interactions (e.g., hydrogen bonds with urea groups) .

Q. How to design experiments for structure-activity relationship (SAR) studies of thiadiazol-piperidine urea derivatives?

Methodological Answer:

  • Core Modifications:
    • Vary the aryl group (e.g., 2-chlorophenyl vs. 4-methylphenyl) to assess steric/electronic effects.
    • Replace the thiadiazole with other heterocycles (e.g., oxadiazole) to probe ring electronegativity .
  • Functional Assays: Test analogs in cellular models (e.g., kinase inhibition assays) and measure parameters like ligand efficiency (LE) and lipophilic ligand efficiency (LLE) .
  • Data Analysis: Use multivariate regression to correlate substituent properties (Hammett σ, π) with activity .

Q. What analytical methods ensure purity and stability under varying storage conditions?

Methodological Answer:

  • Purity Assessment:
    • HPLC: Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30) + 0.1% trifluoroacetic acid. Retention time should match reference standards (e.g., ’s timolol maleate method) .
  • Stability Studies:
    • Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via LC-MS; major degradation products often result from urea hydrolysis .
    • Long-Term Storage: Store at -20°C in amber vials under nitrogen to prevent oxidation .

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